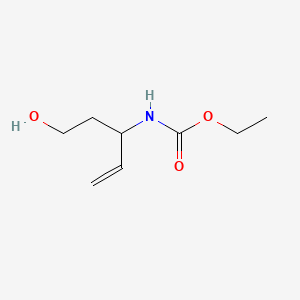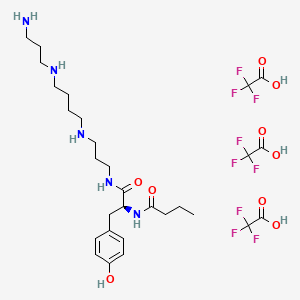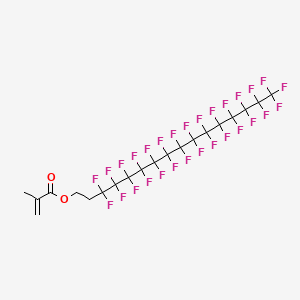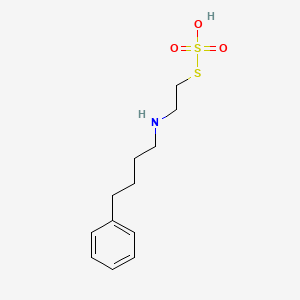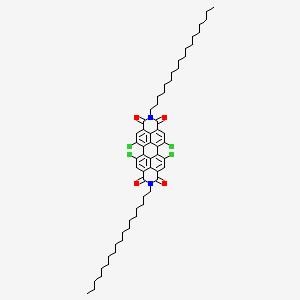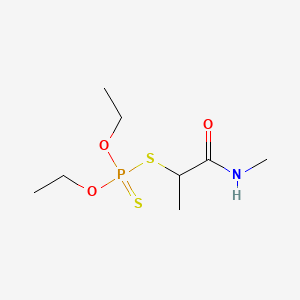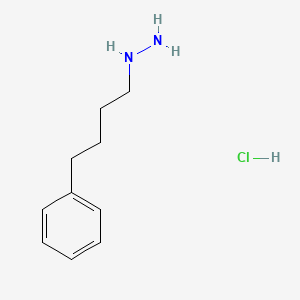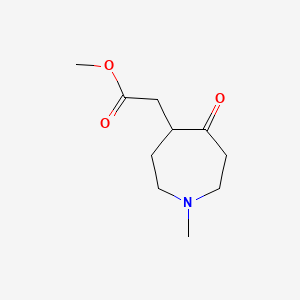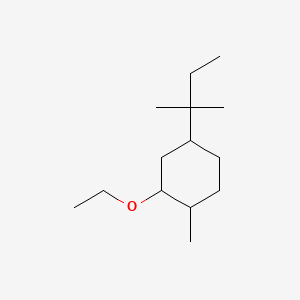
2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane is an organic compound with the molecular formula C13H26O It is a cyclohexane derivative with an ethoxy group, a methyl group, and a 2-methylbutan-2-yl group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. For example, the ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst. The methyl and 2-methylbutan-2-yl groups can be introduced through Friedel-Crafts alkylation reactions using methyl chloride and 2-methylbutan-2-yl chloride, respectively, in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclohexane derivatives
科学的研究の応用
2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane has several scientific research applications:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 1-Ethoxy-4-(2-methylbutan-2-yl)cyclohexane
- 1-Methyl-4-(2-methylbutan-2-yl)cyclohexane
- 2-Ethoxy-1-methylcyclohexane
Uniqueness
2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane is unique due to the presence of both an ethoxy group and a 2-methylbutan-2-yl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C14H28O |
|---|---|
分子量 |
212.37 g/mol |
IUPAC名 |
2-ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C14H28O/c1-6-14(4,5)12-9-8-11(3)13(10-12)15-7-2/h11-13H,6-10H2,1-5H3 |
InChIキー |
KBWPITARTNOMOA-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1CCC(C(C1)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)


